nor-NOHA acetate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nor-NOHA acetate typically involves the hydroxylation of nor-L-arginineThe final step involves the deprotection of the amino and carboxyl groups to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Nor-NOHA acetate primarily undergoes inhibition reactions with arginase. It does not participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The inhibition of arginase by this compound is typically studied under hypoxic conditions. Common reagents used in these studies include various buffers to maintain pH and solvents like dimethyl sulfoxide (DMSO) for solubilization .

Major Products Formed: The primary product of the reaction between this compound and arginase is a stable enzyme-inhibitor complex. This complex effectively reduces the activity of arginase, leading to decreased hydrolysis of L-arginine to L-ornithine and urea .

Scientific Research Applications

Nor-NOHA acetate has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.

Biology: Investigated for its role in modulating immune responses and cellular metabolism.

Industry: Utilized in the development of novel pharmaceuticals and therapeutic agents.

Mechanism of Action

Nor-NOHA acetate exerts its effects by specifically inhibiting the enzyme arginase. This inhibition is reversible and occurs through the formation of a stable enzyme-inhibitor complex. The molecular target of this compound is the manganese cluster within the active site of arginase. By binding to this cluster, this compound prevents the hydrolysis of L-arginine, thereby modulating various physiological processes .

Comparison with Similar Compounds

- Nω-Hydroxy-L-arginine (NOHA)

- α-Difluoromethylornithine (DMFO)

- Boron-based amino acid derivatives

Comparison: Nor-NOHA acetate is unique in its high specificity and potency as an arginase inhibitor. Compared to NOHA, this compound is approximately 40-fold more potent in inhibiting arginase activity. Unlike DMFO and boron-based derivatives, this compound does not exhibit significant off-target effects, making it a more selective and safer option for therapeutic applications .

Biological Activity

Nor-NOHA acetate, or Nω-hydroxy-nor-L-arginine acetate, is recognized primarily as a potent and reversible inhibitor of arginase, an enzyme that plays a crucial role in the metabolism of L-arginine. This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly concerning its effects on nitric oxide (NO) production and immune responses.

Nor-NOHA functions by inhibiting arginase activity, which is essential for the conversion of L-arginine into urea and L-ornithine. This inhibition leads to increased availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing NO production. The competitive inhibition of arginase by nor-NOHA has been quantified with a Ki value of 0.5 µM for rat liver arginase, indicating its potency in biological systems .

In Vitro Studies

In vitro studies have demonstrated that nor-NOHA can induce apoptosis in HepG2 liver cancer cells while inhibiting their proliferation. Notably, nor-NOHA treatment resulted in decreased expression levels of Arg1 and matrix metalloproteinase-2 (MMP-2), alongside increased levels of tumor suppressor p53 and endothelial cell-derived NO . Furthermore, nor-NOHA inhibited the invasion and migration capabilities of these cancer cells, highlighting its potential as an anti-cancer agent.

In Vivo Studies

Animal studies have shown promising results regarding the cardiovascular effects of nor-NOHA. For instance, treatment with nor-NOHA restored aortic responsiveness to acetylcholine (Ach) in a model of endothelial dysfunction . Additionally, in models of allergic asthma, nor-NOHA normalized airway hyperresponsiveness induced by allergens through its inhibitory effects on arginase activity .

Table 1: Summary of In Vivo Findings

| Study Type | Effect Observed | Mechanism |

|---|---|---|

| Cardiovascular | Restored aortic response to Ach | Increased NOS activity and reduced superoxide |

| Allergic Asthma | Normalized airway hyperresponsiveness | Inhibition of arginase activity |

| Cancer Models | Induced apoptosis in HepG2 cells | Decreased Arg1 expression |

Immune Modulation

Nor-NOHA has also been investigated for its role in modulating immune responses. In murine models, it has been shown to polarize macrophages towards an M1 phenotype, which is associated with enhanced antimicrobial activity against pathogens such as Mycobacterium tuberculosis . This polarization was linked to increased NO production and reduced bacterial load in the lungs.

Case Study: Mycobacterial Infection

In a study involving Balb/c mice infected with M. tuberculosis, treatment with nor-NOHA resulted in:

- Increased NO production : Enhanced antimicrobial responses were observed.

- Reduced pulmonary arginase : This correlated with lower colony-forming units (CFU) of M. tuberculosis in lung tissues .

Off-Target Effects and Considerations

While nor-NOHA is primarily recognized for its role as an arginase inhibitor, recent studies have indicated potential off-target effects. For example, it has demonstrated anti-leukemic activity independent of ARG2 inhibition under hypoxic conditions . This raises important considerations regarding the interpretation of results obtained using nor-NOHA in research settings.

Properties

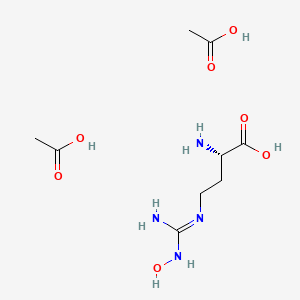

IUPAC Name |

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFYTZJPYBMTCT-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.